molecular formula C14H15ClN2O4S B2965938 2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 1825642-21-4

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No.: B2965938
CAS No.: 1825642-21-4
M. Wt: 342.79
InChI Key: XVDXYEONRVODLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a chlorine atom at the 2-position and a sulfonyl-linked piperazine moiety at the 4-position. The piperazine ring is further functionalized with a prop-2-ynyl (propargyl) group. This structure combines key pharmacophoric elements:

  • The sulfonyl group enhances hydrogen bonding and electrostatic interactions, common in sulfonamide-based therapeutics.
  • The piperazine ring improves solubility and bioavailability, often employed in drug design to modulate pharmacokinetics.
  • The propargyl group introduces alkyne functionality, enabling click chemistry for bioconjugation or structural diversification.

Crystallographic analysis of such compounds typically employs programs like SHELXL for refinement .

Properties

IUPAC Name

2-chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-2-5-16-6-8-17(9-7-16)22(20,21)11-3-4-12(14(18)19)13(15)10-11/h1,3-4,10H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXYEONRVODLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed in subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Piperazine Substituent Acid/Functional Group Key Features Potential Application Reference
Target Compound 4-prop-2-ynyl 2-Chloro-4-sulfonylbenzoic acid Sulfonyl, chloro, propargyl Pharmaceutical intermediate
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc-protected Acetic acid Fmoc (bulky protective group) Peptide synthesis
Acifluorfen sodium N/A 2-Nitro-5-(chloro-trifluoromethylphenoxy)benzoic acid Nitro, chloro, trifluoromethyl Herbicide
MM0421.03 Impurity (Dihydrochloride salt) 4-(4-Chlorophenyl) Triazolopyridinone Chlorophenyl, triazole Pharmaceutical impurity

Detailed Analysis of Structural Differences

Piperazine Functionalization: The propargyl group in the target compound offers a reactive alkyne for click chemistry, contrasting with the Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is used for temporary protection in solid-phase peptide synthesis .

Acid Group Variations: The sulfonylbenzoic acid in the target compound provides stronger acidity (pKa ~1-2) compared to acetic acid (pKa ~4.7) in the Fmoc derivative, influencing solubility and ionization under physiological conditions . Acifluorfen’s nitro and trifluoromethyl groups confer herbicidal activity through inhibition of protoporphyrinogen oxidase, a mode of action distinct from sulfonamide-based compounds .

Biological and Synthetic Implications :

  • The propargyl group may enhance metabolic stability compared to ester or amide linkages in impurities like MM0421.03 .
  • The chloro substituent in the target compound and Acifluorfen contributes to electron-withdrawing effects, altering reactivity in substitution or coupling reactions .

Biological Activity

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{12}H_{14}ClN_{2}O_{4}S
  • Molecular Weight : 304.76 g/mol
  • CAS Number : [Not specified in the search results]

The presence of the chloro group and the sulfonyl moiety contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include:

  • Enzyme Inhibition : The sulfonyl group may facilitate interaction with enzymes, potentially inhibiting pathways involved in disease processes.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains. While specific data on this compound is limited, it is hypothesized that it may possess similar antimicrobial effects due to structural similarities.

Anticancer Properties

Preliminary studies suggest that related compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. Further research is needed to confirm these effects for this compound specifically.

Case Studies and Research Findings

  • Case Study on Respiratory Sensitization :
    A study involving a related compound (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid) identified respiratory sensitization among exposed workers, suggesting potential allergenic properties associated with sulfonamide derivatives . This raises concerns regarding occupational exposure and necessitates further investigation into the safety profile of similar compounds.
  • Ecotoxicology Assessment :
    Data from ecotoxicological studies indicate that sulfonamide compounds can have varying effects on aquatic organisms. For example, tests showed low toxicity levels for certain species exposed to related compounds . Understanding the environmental impact is crucial for assessing the overall safety of this compound.

Data Tables

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growthHypothetical based on structure
AnticancerInduction of apoptosisHypothetical based on structure
Respiratory SensitizationAllergic reactions in exposed individuals
EcotoxicityLow toxicity in aquatic species

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